molecular formula C13H25N3O4S B2755469 tert-butyl4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 2137485-17-5

tert-butyl4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B2755469
CAS No.: 2137485-17-5
M. Wt: 319.42
InChI Key: DWSRYTFWQRCYNP-UHFFFAOYSA-N
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Description

This compound is a spirocyclic system comprising a 4-membered and a 5-membered ring. Key structural features include:

  • Spiro core: A 1,8-diazaspiro[4.5]decane backbone, where nitrogen atoms occupy positions 1 and 6.
  • Substituents: A tert-butyl carboxylate group at position 8, providing steric bulk and hydrolytic stability. A 4-amino group on the piperidine ring, offering a site for functionalization. A 1-methyl group and a 2,2-dioxo-2λ⁶-thia (sulfone) moiety, enhancing polarity and metabolic stability.
  • Molecular formula: C₁₃H₂₅N₃O₄S.
  • Molecular weight: 319.43 g/mol.
  • CAS Number: 2137485-17-5 .

Properties

IUPAC Name

tert-butyl 4-amino-1-methyl-2,2-dioxo-2λ6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O4S/c1-12(2,3)20-11(17)16-7-5-13(6-8-16)10(14)9-21(18,19)15(13)4/h10H,5-9,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSRYTFWQRCYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CS(=O)(=O)N2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the tert-butyl group: This is achieved through alkylation reactions using tert-butyl halides under basic conditions.

    Functional group modifications: Various functional groups, such as amino and carboxylate groups, are introduced through standard organic reactions like amination and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the spirocyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

tert-Butyl 4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure and functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula MW (g/mol) Key Substituents Unique Features
Target Compound 2137485-17-5 C₁₃H₂₅N₃O₄S 319.43 4-Amino, 1-methyl, sulfone High polarity, metabolic stability
2-Oxo analog 1158749-94-0 C₁₃H₂₂N₂O₃ 254.33 2-Oxo Lower polarity, photocatalytic synthesis
3-Bromophenyl analog 1375303-50-6 C₁₉H₂₅BrN₂O₃ 409.32 3-Bromophenyl, 3-oxo Halogenated, cross-coupling potential
Oxa analog N/A C₁₂H₂₂N₂O₃ ~254.32 1-Oxa Altered hydrogen bonding
rel-(5R,7S)-7-Methyl analog 1899102-24-9 C₁₄H₂₆N₂O₂ 254.37 7-Methyl, rel-configuration Stereospecific interactions

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl4-amino-1-methyl-2,2-dioxo-2λ⁶-thia-1,8-diazaspiro[4.5]decane-8-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, including spirocyclization and functional group protection/deprotection. For example, analogous spirocyclic compounds (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate) are synthesized via nucleophilic substitution followed by cyclization under controlled pH and temperature . Key parameters include:

  • Solvent selection (e.g., CH₂Cl₂ for inert conditions) .
  • Catalysts: Hunig’s base (DIPEA) for deprotonation .
  • Reaction time and purity checks via TLC/HPLC.
    • Data : For structurally similar compounds, yields range from 60–85% under optimized conditions, with impurities (e.g., unreacted intermediates) reduced via silica gel chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the structural characterization of this spirocyclic compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify spirocyclic protons (e.g., δ 1.2–1.4 ppm for tert-butyl) and distinguish axial/equatorial protons in the diazaspiro system .
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfone (S=O at ~1300–1150 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., C₁₃H₂₄N₂O₂ for analogs) with <2 ppm error .
    • Contradictions : Overlapping signals in NMR (e.g., tert-butyl vs. methyl groups) require 2D techniques (COSY, HSQC) for resolution .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are effective for predicting the reactivity and bioactivity of this compound?

  • Methodology :

  • DFT calculations : Optimize geometry and calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., amino group reactivity) .
  • Molecular docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the sulfone group .
    • Case Study : For analogous sulfone-containing spirocycles, docking scores (binding affinity ≤ −8.0 kcal/mol) correlate with experimental IC₅₀ values in enzyme inhibition assays .

Q. How do structural modifications (e.g., substituent variations on the spirocycle) affect pharmacokinetic properties like solubility and metabolic stability?

  • Methodology :

  • LogP calculations : Use ChemDraw or MarvinSuite to predict lipophilicity changes when replacing tert-butyl with smaller groups (e.g., methyl).
  • In vitro assays :
  • Solubility : Shake-flask method in PBS (pH 7.4) .
  • Microsomal stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
    • Data : For related compounds, replacing tert-butyl with trifluoromethyl improves aqueous solubility by 30% but reduces metabolic half-life (t₁/₂ from 120→60 min) .

Q. What experimental and computational approaches resolve contradictions in reaction mechanisms (e.g., competing pathways in spirocyclization)?

  • Methodology :

  • Kinetic studies : Monitor reaction progress via in situ IR to detect intermediates .
  • Isotope labeling : Use ¹⁵N-labeled amines to track nitrogen migration during cyclization.
  • DFT-based transition-state analysis : Compare activation energies for competing pathways (e.g., 5- vs. 6-membered ring formation) .
    • Case Study : For tert-butyl-protected diazaspiro compounds, a 6-membered transition state is favored (ΔG‡ = 25 kcal/mol vs. 28 kcal/mol for 5-membered) .

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